molecular formula C9H14O4S B13068687 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid

2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13068687
M. Wt: 218.27 g/mol
InChI Key: OROADTJMUXZEAT-UHFFFAOYSA-N
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Description

2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₄S and a molecular weight of 218.27 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a carboxylic acid and a methanesulfonyl group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the methanesulfonyl and carboxylic acid groups. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanesulfonyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Mechanism of Action

The mechanism by which 2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid exerts its effects is not fully understood. its unique spirocyclic structure is believed to interact with specific molecular targets and pathways in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups on the spirocyclic core. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

2-methylsulfonylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C9H14O4S/c1-14(12,13)9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11)

InChI Key

OROADTJMUXZEAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

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